molecular formula C23H26N4O4S B11655053 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B11655053
M. Wt: 454.5 g/mol
InChI Key: WECBXFPJZMJERQ-UHFFFAOYSA-N
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Description

2-(2-TERT-BUTYL-4-METHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a methylphenoxy group, and a pyrimidinylsulfonamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-TERT-BUTYL-4-METHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-tert-butyl-4-methylphenol with chloroacetic acid to form 2-(2-tert-butyl-4-methylphenoxy)acetic acid. This intermediate is then reacted with 4-aminopyrimidine-2-sulfonamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-TERT-BUTYL-4-METHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-TERT-BUTYL-4-METHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-TERT-BUTYL-4-METHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrimidinylsulfonamide moiety in 2-(2-TERT-BUTYL-4-METHYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H26N4O4S/c1-16-6-11-20(19(14-16)23(2,3)4)31-15-21(28)26-17-7-9-18(10-8-17)32(29,30)27-22-24-12-5-13-25-22/h5-14H,15H2,1-4H3,(H,26,28)(H,24,25,27)

InChI Key

WECBXFPJZMJERQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(C)(C)C

Origin of Product

United States

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